2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole
Description
This compound is a heterocyclic small molecule featuring a benzothiazole core substituted with a trifluoromethyl group at the 4-position and a piperazine ring linked via a sulfonyl group to a 3,5-dimethyl-1,2-oxazole moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperazine-oxazole chain introduces steric and electronic effects that influence target binding .
Properties
IUPAC Name |
3,5-dimethyl-4-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S2/c1-10-15(11(2)27-22-10)29(25,26)24-8-6-23(7-9-24)16-21-14-12(17(18,19)20)4-3-5-13(14)28-16/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFQUDSBZSFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is often introduced through nucleophilic substitution reactions, while the benzothiazole ring can be formed via cyclization reactions involving thiourea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms act as nucleophiles in reactions with electrophilic reagents. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. This modifies solubility and target affinity.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous DMF produces acylated piperazine derivatives, enhancing metabolic stability.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 50°C, 6h | N-Methyl derivative | 78 | |
| Acylation | Acetyl chloride, Et₃N, DCM, RT, 2h | N-Acetyl derivative | 85 |
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole core undergoes electrophilic substitution, primarily at the 5- and 7-positions:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines .
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Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo derivatives, useful in cross-coupling reactions .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 3h | 5-Nitro derivative | 65 | |
| Bromination | Br₂ (1 eq), FeBr₃, DCM, RT, 12h | 5-Bromo derivative | 72 |
Sulfonyl Group Reactivity
The 3,5-dimethylisoxazole sulfonyl group participates in:
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Hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, yielding sulfonic acid derivatives .
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Nucleophilic Displacement : Reaction with amines (e.g., morpholine) replaces the sulfonyl group, altering biological activity.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | Sulfonic acid | 90 | |
| Displacement | Morpholine, DMF, 100°C, 4h | Morpholine sulfonamide | 68 |
Trifluoromethyl Group Transformations
The CF₃ group is generally inert but can undergo:
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Hydrolysis : Under strong basic conditions (e.g., NaOH, H₂O₂), CF₃ converts to COOH, though yields are low.
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Radical Reactions : Photocatalytic C–F activation enables coupling with aryl boronic acids.
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 10% NaOH, H₂O₂, 80°C, 24h | Carboxylic acid | 30 | |
| Radical Coupling | Ir(ppy)₃, DMF, blue LEDs, 12h | Difluoroalkylated product | 55 |
Condensation Reactions
The ketone group in related analogs undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, EtOH, reflux, 4h | Hydrazone derivative | 82 |
Oxidation and Reduction
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Oxidation : The benzothiazole sulfur atom oxidizes to sulfoxide or sulfone using mCPBA.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydro derivatives .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxidation | mCPBA, DCM, 0°C, 2h | Sulfoxide | 75 | |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT, 6h | Dihydrobenzothiazole | 88 |
Cross-Coupling Reactions
The brominated benzothiazole derivatives participate in Suzuki-Miyaura couplings with aryl boronic acids .
Example Reaction:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 5-Arylbenzothiazole | 70 |
Key Research Findings
Scientific Research Applications
Structure and Properties
The molecular structure of this compound features a benzothiazole core substituted with a trifluoromethyl group and a piperazine moiety linked to a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole. This unique combination of functional groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that benzothiazole derivatives, including those with piperazine and oxazole moieties, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The incorporation of the 3,5-dimethyl-1,2-oxazole sulfonamide enhances the biological activity by improving solubility and bioavailability.
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The presence of the piperazine ring in conjunction with the benzothiazole structure has been linked to enhanced antibacterial effects . This suggests that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds similar to 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole have demonstrated anti-inflammatory properties in various in vitro assays. These effects are attributed to the ability of benzothiazole derivatives to inhibit pro-inflammatory cytokines .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
- Piperazine Functionalization : The introduction of the piperazine moiety can be accomplished via nucleophilic substitution reactions where piperazine reacts with activated halides or sulfonyl chlorides.
- Oxazole Synthesis : The oxazole ring is formed through condensation reactions involving aldehydes or ketones with appropriate nitrogen sources .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the substituents on the benzothiazole or piperazine rings can lead to variations in biological activity. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position (Benzothiazole) | Trifluoromethyl group | Increased lipophilicity and anticancer potency |
| 1-position (Piperazine) | Sulfonamide linkage | Enhanced solubility and bioactivity |
Case Studies
Several case studies highlight the potential applications of similar compounds:
- Anticancer Studies : A recent study synthesized a series of benzothiazole-piperazine hybrids and evaluated their cytotoxicity against multiple cancer cell lines, demonstrating promising results comparable to standard chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on benzothiazoles containing piperazine showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs reported in recent literature. Below is a data-driven analysis (Table 1) and discussion of key findings.
Table 1: Comparative Analysis of Structural and Functional Features
Key Comparisons
Core Structure Differences :
- The target compound’s benzothiazole core distinguishes it from pyrazole (e.g., Compound 26 ) and triazolone-dioxolane (e.g., PF 43(1) derivatives ) scaffolds. Benzothiazoles are associated with ATP-competitive kinase inhibition, whereas pyrazoles and triazolones often target cytochrome P450 or fungal enzymes .
Trifluoromethyl vs. Bis(trifluoromethyl) Groups :
- The 4-(trifluoromethyl) substituent in the target compound is less sterically demanding than the 3,5-bis(trifluoromethyl)phenyl groups in pyrazole derivatives (e.g., Compound 26). This may reduce off-target interactions compared to bulkier analogs .
Sulfonyl-Piperazine Linkers: The sulfonyl-piperazine-oxazole chain in the target compound contrasts with the anilino-methyl substituents in pyrazole derivatives and the triazolylmethyldioxolane groups in PF 43(1) compounds .
Biological Activity :
- While the target compound’s activity is inferred from structural analogs, pyrazole derivatives (e.g., Compound 28) demonstrate metabolic stability due to halogenated substituents . Triazolone derivatives (PF 43(1), g) exhibit antifungal properties linked to their dichlorophenyl and piperazine motifs .
Research Findings and Implications
- Structural Optimization : The target compound’s benzothiazole core and sulfonyl-piperazine linker balance steric effects and solubility better than bis(trifluoromethyl)pyrazole derivatives, which may suffer from excessive hydrophobicity .
- Activity Gaps : Unlike PF 43(1) triazolones , the target compound lacks a dioxolane or triazole ring, suggesting divergent therapeutic applications (e.g., kinase vs. antifungal targets).
- Synthetic Challenges: The sulfonyl-piperazine-oxazole linkage introduces synthetic complexity compared to simpler anilino-methyl pyrazole derivatives .
Biological Activity
The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, properties, and biological activities of this compound, drawing from various research studies.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of a piperazine derivative with a sulfonylated isoxazole. The presence of the trifluoromethyl group and the benzothiazole moiety contributes to the compound's unique properties. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to elucidate the structure and confirm the presence of functional groups.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Compounds with similar structures have shown significant antibacterial properties against various strains. Studies indicate that the presence of a sulfonyl group enhances antimicrobial efficacy. For instance, derivatives containing piperazine have been linked to antibacterial effects against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition :
-
Anticancer Activity :
- Research indicates that similar benzothiazole derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction through pathways involving p53 activation and caspase cleavage . For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
Case Study 1: Anticancer Efficacy
A study evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that compounds featuring the benzothiazole moiety exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, demonstrating promising anticancer activity comparable to known chemotherapeutics like Tamoxifen .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, derivatives similar to our compound were tested for AChE inhibition. The results revealed that certain modifications within the piperazine framework significantly enhanced inhibitory activity, suggesting that structural optimization could lead to more potent inhibitors for therapeutic use .
Data Table: Biological Activity Comparison
Q & A
Q. What is the recommended synthetic route for this compound, and what critical steps ensure successful coupling of the piperazine-sulfonyl and benzothiazole moieties?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Sulfonylation : React 3,5-dimethylisoxazole-4-sulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the sulfonylated piperazine intermediate.
- Coupling : Attach the intermediate to 4-(trifluoromethyl)-1,3-benzothiazole via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
- Critical Steps : Monitor reaction progress via TLC; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structural integrity at each step using NMR and LC-MS .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Structural Confirmation :
- Spectroscopy : and NMR in DMSO- to verify proton environments (e.g., trifluoromethyl singlet at ~120 ppm in NMR).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to rule out impurities .
Q. What are the key spectroscopic techniques for characterizing this compound, and how are spectral assignments resolved?
- Methodological Answer :
- NMR : Assign aromatic protons (benzothiazole C2-H and oxazole substituents) via coupling patterns and integration.
- NMR : Identify trifluoromethyl (-CF) signals at ~-60 to -70 ppm.
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm) and benzothiazole (C=N, ~1600 cm) groups.
- X-ray Crystallography (if applicable): Resolve ambiguous assignments by analyzing single-crystal structures of analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvents (e.g., DCM vs. THF), bases (e.g., EtN vs. DIPEA), and temperatures to identify optimal parameters.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity.
- Kinetic Analysis : Use in-situ FTIR or HPLC to track reaction progress and identify rate-limiting steps .
Q. How do structural modifications (e.g., substituents on the oxazole or benzothiazole) affect the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations (e.g., methyl → ethyl on oxazole; CF → Cl on benzothiazole).
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity at active sites .
Q. What methodologies resolve discrepancies in spectral data during structural elucidation (e.g., conflicting NMR assignments)?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to map - correlations and confirm connectivity.
- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
- Comparative Analysis : Cross-reference with spectral data of structurally related compounds (e.g., 4-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
